1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
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Overview
Description
1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol . This compound is known for its unique structure, which includes a diazinanone ring and an aminoethylphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one typically involves the reaction of 4-(1-aminoethyl)phenylamine with a suitable diazinanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one: shares structural similarities with other diazinanone derivatives and aminoethylphenyl compounds.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in various biological and chemical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with case studies that illustrate its applications.
Chemical Structure and Properties
The compound features a diazinan ring structure with an aminoethyl substituent on a phenyl group. Its molecular formula is C10H13N3O, and it has a molecular weight of approximately 177.66 g/mol. The presence of the diazinan ring contributes to its biological activity by influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : Potential inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections.
Research Findings
A variety of studies have investigated the biological properties of this compound and its analogs:
- CYP Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain cytochrome P450 enzymes, which are essential for drug metabolism .
- Antibacterial Activity : Compounds structurally related to this compound have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Observations |
---|---|---|
1-[4-(Aminomethyl)phenyl]imidazolidin-2-one | CYP17 Inhibitor | Potential use in cancer treatment |
This compound | Enzyme Inhibition | Inhibitory effects on CYP enzymes |
4-substituted diazobenzenesulfonamides | Carbonic Anhydrase Inhibitor | High affinity for CA I isozyme |
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound evaluated their antimicrobial efficacy against several bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR), showing that modifications in the side chains could enhance efficacy.
Case Study 2: Pharmacokinetics and Toxicology
Another research effort examined the pharmacokinetics of this compound in animal models. The study focused on absorption, distribution, metabolism, and excretion (ADME) characteristics. It was found that the compound had favorable bioavailability but required further investigation into its toxicity profile to assess safety for potential therapeutic use.
Properties
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(13)10-3-5-11(6-4-10)15-8-2-7-14-12(15)16/h3-6,9H,2,7-8,13H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIXMQRYAWSUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCNC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.